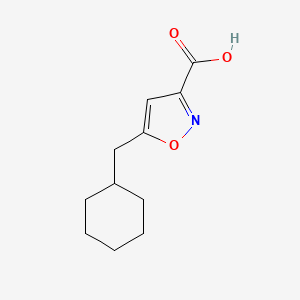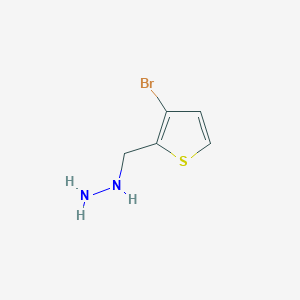
((3-Bromothiophen-2-yl)methyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-Bromothiophen-2-yl)methyl)hydrazine: is an organic compound with the molecular formula C5H7BrN2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the third position of the thiophene ring and a hydrazine group attached to the second position via a methyl bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromothiophen-2-yl)methyl)hydrazine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-bromothiophene-2-carbaldehyde in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: ((3-Bromothiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Products may include oxides or sulfoxides.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used and may include various substituted thiophene derivatives.
科学的研究の応用
Chemistry: ((3-Bromothiophen-2-yl)methyl)hydrazine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its derivatives could be screened for activity against various biological targets.
Medicine: In medicinal chemistry, this compound and its derivatives may be explored as potential drug candidates. Their ability to interact with biological macromolecules makes them of interest for drug discovery and development.
Industry: The compound can be used in the synthesis of materials with specific properties, such as conductive polymers or dyes. Its reactivity and functional groups make it a versatile intermediate in industrial applications.
作用機序
The mechanism of action of ((3-Bromothiophen-2-yl)methyl)hydrazine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydrazine group allows for the formation of covalent bonds with biological targets, potentially leading to the modulation of their activity.
類似化合物との比較
((3-Bromothiophen-2-yl)methyl)amine: Similar structure but with an amine group instead of a hydrazine group.
((3-Bromothiophen-2-yl)methyl)hydrazone: Contains a hydrazone group instead of a hydrazine group.
((3-Bromothiophen-2-yl)methyl)carboxylic acid: Contains a carboxylic acid group instead of a hydrazine group.
Uniqueness: ((3-Bromothiophen-2-yl)methyl)hydrazine is unique due to the presence of both a bromine atom and a hydrazine group in its structure. This combination allows for a wide range of chemical reactions and potential applications. The hydrazine group provides reactivity towards various electrophiles, while the bromine atom can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis.
特性
分子式 |
C5H7BrN2S |
|---|---|
分子量 |
207.09 g/mol |
IUPAC名 |
(3-bromothiophen-2-yl)methylhydrazine |
InChI |
InChI=1S/C5H7BrN2S/c6-4-1-2-9-5(4)3-8-7/h1-2,8H,3,7H2 |
InChIキー |
CFJXEGULPOOWSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1Br)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



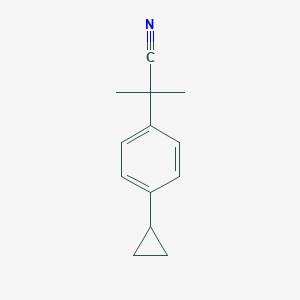
![5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride](/img/structure/B13596719.png)

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)

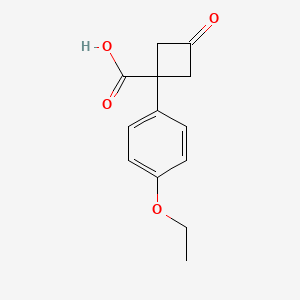
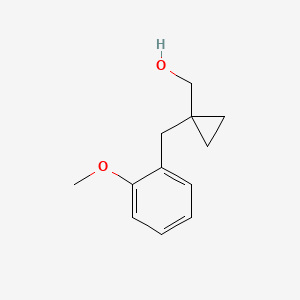
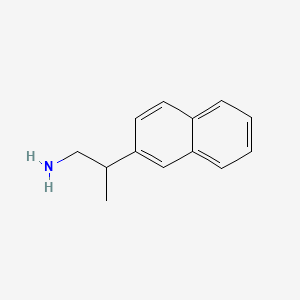
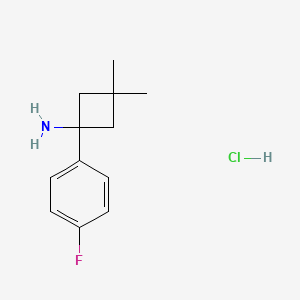
aminehydrochloride](/img/structure/B13596789.png)
